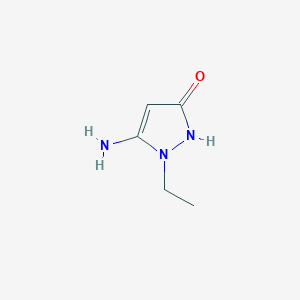

5-Amino-1-ethyl-1,2-dihydropyrazol-3-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H9N3O |

|---|---|

Molecular Weight |

127.14 g/mol |

IUPAC Name |

3-amino-2-ethyl-1H-pyrazol-5-one |

InChI |

InChI=1S/C5H9N3O/c1-2-8-4(6)3-5(9)7-8/h3H,2,6H2,1H3,(H,7,9) |

InChI Key |

NIGJMUXYXGFCRF-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=CC(=O)N1)N |

Origin of Product |

United States |

Synthetic Methodologies for 5 Amino 1 Ethyl 1,2 Dihydropyrazol 3 One and Its Analogs

Classical and Conventional Synthesis Pathways

Traditional methods for synthesizing dihydropyrazolones have long been established and are widely utilized. These pathways often involve cyclocondensation reactions, multi-component strategies, and specific ring-closure techniques that have proven reliable for accessing this class of compounds.

Cyclocondensation Reactions for Dihydropyrazolones

Cyclocondensation reactions are a cornerstone in the synthesis of dihydropyrazolones, involving the formation of the heterocyclic ring from acyclic precursors in a single step that also eliminates a small molecule, such as water or ethanol.

A foundational and versatile method for the synthesis of pyrazole (B372694) derivatives is the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines, a reaction famously known as the Knorr pyrazole synthesis. beilstein-journals.orgnih.gov This approach allows for the in situ generation of 1,3-dicarbonyl compounds, which then readily react with hydrazine (B178648) derivatives to form the pyrazole ring. beilstein-journals.orgnih.gov The reaction mechanism involves the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to yield the final pyrazole product. nih.gov The versatility of this method allows for the introduction of various functional groups onto the pyrazole ring by selecting appropriately substituted 1,3-dicarbonyl compounds and hydrazines. beilstein-journals.org For instance, fluorinated β-diketones can react with aryl or heteroarylhydrazines to produce a range of trifluoromethyl-substituted pyrazoles and their intermediates. researchgate.net

A specific and widely employed variation of the condensation reaction involves the use of ethyl acetoacetate (B1235776), a readily available 1,3-dicarbonyl compound, with various hydrazine derivatives. iscientific.org This reaction is a key step in many multi-component syntheses that produce highly functionalized pyranopyrazole derivatives. iscientific.orgut.ac.ir For example, the one-pot reaction of ethyl acetoacetate, hydrazine hydrate, an aldehyde, and malononitrile (B47326) can efficiently produce dihydropyrano[2,3-c]pyrazoles. ut.ac.irnih.govsharif.edu The initial step in these multi-component reactions is often the formation of a pyrazolone (B3327878) intermediate from the condensation of ethyl acetoacetate and a hydrazine derivative. beilstein-journals.org This intermediate then participates in subsequent reactions, such as Knoevenagel condensation and Michael addition, to build the final complex heterocyclic scaffold. nih.gov

Multi-component Reaction Strategies

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, offering significant advantages over traditional stepwise methods by combining three or more reactants in a single pot to form a complex product. nih.govsemanticscholar.orgresearchgate.net This approach is characterized by high atom economy, operational simplicity, and reduced waste generation. sharif.edunih.gov In the context of dihydropyrazolone synthesis, MCRs are frequently employed to construct fused heterocyclic systems, such as dihydropyrano[2,3-c]pyrazoles. ut.ac.irsemanticscholar.orgresearchgate.net A common MCR strategy involves the four-component condensation of an aromatic aldehyde, malononitrile, a hydrazine derivative, and a β-ketoester like ethyl acetoacetate. ut.ac.irnih.govresearchgate.net These reactions can be catalyzed by a variety of substances, including preheated fly-ash, taurine, and piperidine, and can often be performed in environmentally friendly solvents like water. ut.ac.irnih.gov

| Reaction Type | Reactants | Catalyst/Conditions | Product | Yield (%) |

| Four-component | Aromatic aldehydes, malononitrile, hydrazine hydrate, ethyl acetoacetate | Preheated fly-ash, water, 70-80°C | Dihydropyrano[2,3-c]pyrazoles | up to 95 |

| Four-component | (Hetaryl)aldehydes, malononitrile, ethyl acetoacetate, hydrazine hydrate | Taurine, water, 80°C | 1,4-Dihydropyrano[2,3-c]pyrazoles | 85-92 |

| Four-component | (Hetero)aromatic aldehydes, hydrazine hydrate, β-ketoesters, malononitrile | Piperidine, water, room temperature | Pyrano[2,3-c]pyrazole derivatives | 85-93 |

Ring Closure Reactions for Dihydropyrazolone Formation

Beyond the direct condensation of acyclic precursors, specific ring-closure reactions of functionalized intermediates are also employed for the formation of the dihydropyrazolone ring. One such approach involves the intramolecular nucleophilic substitution of a suitable leaving group. For example, a method for the stereospecific synthesis of 4,5-dihydropyrazoles has been reported where the key step is a ring-closure reaction involving the intramolecular substitution of thiophenoxide. researchgate.net Another strategy involves the base-induced isomerization of propargyl alcohols to form α,β-unsaturated hydrazones, which then undergo cyclization to yield 4,5-dihydropyrazole derivatives. rsc.orgresearchgate.net This method provides a novel and efficient route to these heterocyclic compounds from readily accessible starting materials. rsc.org

Advanced and Green Chemistry Approaches in Dihydropyrazolone Synthesis

In recent years, the principles of green chemistry have significantly influenced the development of synthetic methodologies for dihydropyrazolones. These advanced approaches focus on reducing the environmental impact of chemical processes by utilizing eco-friendly catalysts, alternative energy sources, and safer reaction media. ijsdr.orgnih.govpsu.eduresearchgate.net

A prominent green strategy is the use of water as a solvent, which is non-toxic, inexpensive, and readily available. semanticscholar.orgresearchgate.net Several multi-component syntheses of dihydropyrano[2,3-c]pyrazoles have been successfully carried out in aqueous media. semanticscholar.orgresearchgate.net For instance, a four-component reaction of ethyl acetoacetate, hydrazine hydrate, an aldehyde, and malononitrile can proceed in boiling water without the need for a catalyst. researchgate.net

The use of recyclable and environmentally benign catalysts is another key aspect of green dihydropyrazolone synthesis. ijsdr.org Examples include naturally derived catalysts like magnetized dextrin (B1630399) and nanoeggshell, as well as reusable catalysts like preheated fly-ash and ionic liquids. ut.ac.irsharif.eduijsdr.org These catalysts often allow for mild reaction conditions, short reaction times, and high yields. sharif.eduijsdr.org

Microwave-assisted organic synthesis (MAOS) has also been explored as a green approach. nih.govpsu.eduresearchgate.net Microwave irradiation can significantly reduce reaction times and improve yields, often in solvent-free conditions. psu.eduresearchgate.net For example, the synthesis of pyrazole derivatives from tosylhydrazones of α,β-unsaturated carbonyl compounds has been achieved with high efficiency using microwave activation under solvent-free conditions. nih.govpsu.eduresearchgate.net Additionally, sonication has been employed to facilitate the synthesis of pyrazolone derivatives, offering an energy-efficient alternative to conventional heating. ekb.eg

| Green Approach | Key Features | Example Application | Advantages |

| Aqueous Media Synthesis | Use of water as a solvent | Four-component synthesis of dihydropyrano[2,3-c]pyrazoles in boiling water | Non-toxic, inexpensive, environmentally friendly |

| Green Catalysis | Employment of eco-friendly and reusable catalysts | Synthesis of dihydropyrano[2,3-c]pyrazoles using preheated fly-ash | Cost-effective, easy work-up, high yields |

| Microwave-Assisted Synthesis | Use of microwave irradiation as an energy source | Cycloaddition of tosylhydrazones under solvent-free conditions | Reduced reaction times, increased yields |

| Ultrasound-Assisted Synthesis | Use of sonication to promote reactions | Synthesis of N-substituted pyrazolone derivatives | Energy efficient, good to excellent yields |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and increasing yields in the preparation of heterocyclic compounds, including pyrazole derivatives. This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to shorter reaction times compared to conventional heating methods. The synthesis of 5-aminopyrazol-4-yl ketones, for instance, has been efficiently achieved through microwave dielectric heating of β-ketonitriles. nih.gov This approach often results in cleaner reactions with easier work-up procedures.

The benefits of microwave-assisted synthesis extend to multicomponent reactions, which are highly valued for their ability to construct complex molecules in a single step from simple precursors. For the synthesis of pyrano[2,3-c]pyrazoles, a related class of compounds, microwave irradiation has been shown to significantly reduce reaction times to less than 5 minutes while achieving excellent yields.

| Methodology | Key Features | Advantages | Reference |

| Microwave-Assisted Synthesis | Rapid heating, use of polar solvents or solvent-free conditions. | Reduced reaction times, increased yields, cleaner reactions. | nih.gov |

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis is another green chemistry approach that utilizes the energy of ultrasonic waves to induce cavitation in the reaction medium. This phenomenon enhances mass transfer and accelerates reaction rates, often under milder conditions than conventional methods. The synthesis of various heterocyclic compounds, including pyrazolo[3,4-b]pyridines from 5-aminopyrazole precursors, has been successfully demonstrated using ultrasound irradiation. beilstein-journals.orgnih.gov

In the context of multicomponent reactions for synthesizing pyranopyrazole derivatives, ultrasound has been shown to dramatically reduce reaction times from hours to minutes and improve yields when compared to traditional stirring methods. beilstein-journals.org This efficiency, coupled with the often-aqueous reaction media, underscores the environmentally benign nature of this technique.

| Methodology | Key Features | Advantages | Reference |

| Ultrasound-Assisted Synthesis | Acoustic cavitation, enhanced mass transfer. | Shorter reaction times, improved yields, milder reaction conditions, environmentally friendly. | beilstein-journals.orgnih.gov |

Mechanochemical Synthesis Techniques

Mechanochemical synthesis, which involves conducting reactions in the solid state by grinding or milling, represents a significant advancement in solvent-free chemistry. This technique is particularly advantageous for its reduced environmental impact and potential for different reactivity compared to solution-based methods. The synthesis of fluorinated pyrazolones has been successfully achieved through a one-pot, two-step mechanochemical process, demonstrating the feasibility of this method for preparing pyrazolone derivatives.

Ball milling is a common mechanochemical technique that has been applied to the synthesis of 3,5-diphenyl-1H-pyrazoles from chalcones and hydrazines, resulting in shorter reaction times and improved yields without the need for a solvent. This approach offers a greener alternative to traditional synthetic routes.

| Methodology | Key Features | Advantages | Reference |

| Mechanochemical Synthesis | Solvent-free, use of mechanical force (grinding, milling). | Environmentally friendly, reduced waste, potentially different reactivity and selectivity. | N/A |

Catalyst-Mediated Reactions (e.g., Palladium-catalyzed, Nano-ZnO catalyzed)

Catalysis plays a crucial role in modern organic synthesis, offering pathways to complex molecules with high efficiency and selectivity. Both transition metal catalysts and nanocatalysts have been employed in the synthesis of pyrazole and pyrazolone derivatives.

Palladium-catalyzed reactions , such as the Buchwald-Hartwig amination, are powerful methods for forming carbon-nitrogen bonds, which can be pivotal in the synthesis of N-substituted aminopyrazoles. Palladium and copper co-catalyzed intermolecular cyclization of acetonitriles with hydrazones has been developed for the synthesis of 5-aminopyrazoles through the formation of C-C and C-N bonds. researchgate.net These reactions often proceed under mild conditions with a broad substrate scope. Furthermore, palladium-catalyzed cross-coupling reactions have been instrumental in the total synthesis of complex natural products containing heterocyclic cores. nih.gov

Nano-ZnO catalyzed synthesis has gained attention as an environmentally friendly and efficient method. Zinc oxide nanoparticles have been utilized as a catalyst in the one-pot, four-component synthesis of pyranopyrazole derivatives. nanomaterchem.comresearchgate.net The proposed mechanism suggests that the ZnO nanoparticles activate the carbonyl group and facilitate the reaction by abstracting an acidic proton. nanomaterchem.comresearchgate.net Similarly, lanthanum-doped and silver-coated ZnO core-shell nanoparticles have been used as a highly efficient catalyst for the green synthesis of 4H-pyrano[2,3-c] pyrazoles under solvent-free conditions. rsc.orgrsc.org The use of nanocatalysts often leads to high yields, short reaction times, and the ability to recycle and reuse the catalyst. arabjchem.org

| Catalyst Type | Reaction Example | Advantages | Reference |

| Palladium | Buchwald-Hartwig amination, intermolecular cyclization. | High efficiency in C-N bond formation, mild reaction conditions. | researchgate.netnih.gov |

| Nano-ZnO | Multicomponent synthesis of pyranopyrazoles. | Environmentally friendly, high yields, short reaction times, catalyst reusability. | nanomaterchem.comresearchgate.netrsc.orgrsc.orgarabjchem.org |

Regioselectivity and Stereoselectivity in 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one Synthesis

The control of regioselectivity and stereoselectivity is a critical aspect of synthesizing substituted pyrazolones, as the biological activity of these compounds can be highly dependent on their substitution pattern and stereochemistry.

Regioselectivity in the synthesis of pyrazolones from unsymmetrical precursors, such as the reaction between a β-ketonitrile and a monosubstituted hydrazine like ethylhydrazine (B1196685), is a key consideration. The reaction can potentially yield two different regioisomers depending on which nitrogen atom of the hydrazine attacks the carbonyl carbon and which attacks the nitrile carbon. The reaction conditions, including the pH of the medium (acidic vs. basic), can significantly influence the regiochemical outcome. beilstein-journals.org For instance, the cyclization of a hydrazine with an enol under acidic conditions can lead to a 5-aminopyrazole as the major product, while basic conditions can completely reverse the regioselectivity to favor the 3-aminopyrazole (B16455) isomer. beilstein-journals.org The synthesis of 5-aminopyrazoles is most commonly achieved through the condensation of β-ketonitriles with hydrazines, where the initial attack of the terminal nitrogen of the hydrazine on the carbonyl carbon leads to a hydrazone intermediate that subsequently cyclizes. nih.gov

Stereoselectivity becomes important when a chiral center is present in the molecule or when new stereocenters are created during the synthesis. The development of asymmetric methods for the synthesis of chiral pyrazolone derivatives is an active area of research. Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral pyrazolones. researchgate.netresearchgate.netrsc.orgrsc.org For example, chiral squaramide catalysts have been used for the enantioselective Michael addition of pyrazolin-5-ones to β,γ-unsaturated α-ketoesters, affording chiral pyrazolone derivatives with high enantioselectivities. rsc.org The construction of axially chiral arylpyrazoles has also been achieved through the catalytic asymmetric arylation of 5-aminopyrazoles. rsc.org These methods open up avenues for the stereoselective synthesis of chiral analogs of this compound.

| Aspect | Controlling Factors | Significance | Reference |

| Regioselectivity | Reaction conditions (pH), nature of precursors. | Determines the substitution pattern on the pyrazole ring, impacting biological activity. | beilstein-journals.orgnih.gov |

| Stereoselectivity | Use of chiral catalysts (organocatalysts), chiral substrates. | Creates specific stereoisomers, which can have different biological properties. | researchgate.netresearchgate.netrsc.orgrsc.orgrsc.org |

Synthetic Utility of Precursors in Dihydropyrazolone Synthesis

The choice of precursors is fundamental to the successful synthesis of this compound and its analogs. The most common and versatile precursors are β-functionalized carbonyl compounds and hydrazine derivatives.

Ethyl cyanoacetate (B8463686) and other β-ketonitriles are widely used precursors for the synthesis of 5-aminopyrazoles. nih.gov The presence of a nitrile group and an ester or ketone group in a 1,3-relationship makes these molecules ideal for cyclization reactions with hydrazines. The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular attack of the second nitrogen atom of the hydrazine on the nitrile carbon to form the pyrazole ring. nih.gov Cyanoacetic acid hydrazide itself is a versatile precursor for a wide array of heterocyclic compounds. arkat-usa.org

Monosubstituted hydrazines , such as ethylhydrazine, are crucial for introducing substituents at the N1 position of the pyrazole ring. The reaction of ethylhydrazine with a β-ketonitrile like ethyl cyanoacetate is a direct route to N1-ethyl substituted 5-aminopyrazolones. The regioselectivity of this reaction, as discussed previously, is a critical factor to control. 5-aminopyrazoles, once synthesized, are valuable building blocks for the construction of fused heterocyclic systems like pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines, further highlighting their synthetic utility. beilstein-journals.orgnih.gov

| Precursor | Role in Synthesis | Key Reactions | Reference |

| Ethyl Cyanoacetate (and other β-ketonitriles) | Provides the C3, C4, and C5 atoms of the pyrazole ring. | Condensation with hydrazines. | nih.govarkat-usa.org |

| Ethylhydrazine (and other monosubstituted hydrazines) | Provides the N1 and N2 atoms of the pyrazole ring and the N1-substituent. | Condensation with β-ketonitriles. | beilstein-journals.orgnih.govnih.gov |

Structural Elucidation and Spectroscopic Characterization of 5 Amino 1 Ethyl 1,2 Dihydropyrazol 3 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules, including pyrazolone (B3327878) derivatives. nih.gov By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. In derivatives of 5-aminopyrazoles, characteristic signals confirm the presence of key structural motifs. For instance, the protons of the amino group (-NH₂) typically appear as a broad singlet. mdpi.com

In a study of 5-amino-3-(5-((4-chlorophenyl)diazenyl)-2-hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile, the -NH₂ protons were observed as a singlet at δ 8.25 ppm. nih.gov Similarly, for 3-amino-5-phenyl-1H-4-pyrazolecarbonitrile, the amino protons resonate at δ 6.50 ppm. mdpi.com The exact chemical shift can vary depending on the solvent and the electronic effects of neighboring substituents.

The signals for substituents on the pyrazole (B372694) ring are also clearly identifiable. For example, in an N-substituted derivative, ethyl 2-(5-amino-1-benzenesulfonyl-3-oxo-2,3-dihydro-1H-pyrazol-2-yl)acetate, the ethyl group protons of the ester appear as a triplet for the methyl (CH₃) group at δ 1.17 ppm and a quartet for the methylene (B1212753) (CH₂) group at δ 4.07 ppm. nih.govnih.gov

Table 1: Illustrative ¹H NMR Data for 5-Aminopyrazole Derivatives

| Derivative Name | Solvent | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|---|

| 3-Amino-5-phenyl-1H-4-pyrazolecarbonitrile mdpi.com | DMSO-d₆ | NH₂ | 6.50 | s |

| Aromatic-H | 7.41-7.80 | m | ||

| NH | 12.16 | br s | ||

| 5-Amino-3-(5-((4-chlorophenyl)diazenyl)-2-hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile nih.gov | DMSO-d₆ | NH₂ | 8.25 | s |

| Aromatic-H / Ring-H | 6.82-7.90 | m |

s = singlet, br s = broad singlet, m = multiplet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in a pyrazole derivative gives a distinct signal, with its chemical shift indicating its electronic environment. For example, carbonyl carbons in the pyrazolone ring typically resonate at a downfield position due to the deshielding effect of the oxygen atom.

In various 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivatives, the carbon atoms of the pyrazole ring show characteristic chemical shifts. nih.gov For a derivative with a p-tolyl group at the N1 position, the carbon signals were assigned as follows: C3 at δ 153.38, C4 at δ 112.45, and C5 at δ 145.76 ppm. rsc.org The positions of these signals are sensitive to the nature of the substituents on the ring, a principle that has been used to correlate chemical shifts with Hammett constants for various substituted pyrazoles. researchgate.net

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for a 5-Aminopyrazole Derivative

| Derivative Name | Solvent | C3 | C4 | C5 | Other Key Carbons |

|---|---|---|---|---|---|

| 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile rsc.org | CDCl₃ | 153.12 | 112.79 | 144.40 | CN (120.33), Aromatic (127.25-142.44) |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 5-aminopyrazol-3-one derivatives, the IR spectrum provides clear evidence for key structural features.

The N-H stretching vibrations of the primary amino group (-NH₂) typically appear as two distinct bands in the region of 3300–3500 cm⁻¹. For example, in 3-amino-5-phenyl-1H-4-pyrazolecarbonitrile, these bands are observed at 3348 and 3303 cm⁻¹. mdpi.com The C=O stretching vibration of the pyrazolone ring is a strong, characteristic band, typically found around 1690-1710 cm⁻¹. nih.govekb.eg Another important vibration is the C≡N stretch from a carbonitrile substituent, which appears as a sharp band in the 2200–2260 cm⁻¹ region. mdpi.com

Table 3: Key IR Absorption Frequencies for 5-Aminopyrazole Derivatives

| Derivative Name | N-H Stretch (NH₂) (cm⁻¹) | N-H Stretch (Ring NH) (cm⁻¹) | C≡N Stretch (cm⁻¹) | C=O Stretch (Ring) (cm⁻¹) |

|---|---|---|---|---|

| 3-Amino-5-phenyl-1H-4-pyrazolecarbonitrile mdpi.com | 3348, 3303 | 3193 | 2230 | - |

| 3-Amino-5-(4-chlorophenyl)-1H-4-pyrazolecarbonitrile mdpi.com | 3348, 3302 | 3137 | 2223 | - |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can reveal structural details through the analysis of fragmentation patterns. libretexts.org For pyrazole derivatives, the molecular ion peak (M⁺) is typically observed, confirming the molecular formula. mdpi.com

The fragmentation of pyrazole rings is influenced by the nature and position of substituents. Common fragmentation pathways involve the cleavage of the pyrazole ring and the loss of small, stable molecules like HCN. researchgate.net In some cases, derivatization, such as with trimethylsilyl (B98337) (TMS) groups, is used to prevent thermal degradation during analysis and to produce characteristic fragmentation patterns that aid in structural identification. nist.gov For example, in the analysis of 3-amino-5-phenyl-1H-4-pyrazolecarbonitrile, the molecular ion peak was detected at m/z = 184, corresponding to its molecular weight. mdpi.com

X-ray Crystallography and Solid-State Structural Analysis

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. researchgate.net Studies on pyrazolone derivatives have confirmed the planarity of the pyrazole ring and have detailed how molecules pack in the crystal lattice. spast.org

For example, the crystal structures of various pyrazolone derivatives show that the molecules are often linked by hydrogen bonds, such as N-H···O interactions, which play a crucial role in stabilizing the crystal structure. spast.org The specific crystal system (e.g., monoclinic, triclinic, orthorhombic) and space group are determined, providing a complete picture of the solid-state architecture. spast.orgas-proceeding.com

Hirshfeld Surface Analysis for Intermolecular Interactions

For pyrazole and pyrazolone derivatives, Hirshfeld analysis reveals that H···H contacts typically make the largest contribution to the crystal packing, a common feature for organic molecules rich in hydrogen. as-proceeding.comnih.gov Other significant interactions include O···H/H···O, C···H/H···C, and N···H/H···N contacts, which correspond to hydrogen bonds and other van der Waals forces. as-proceeding.comresearchgate.net For instance, in one pyrazole derivative, H···H contacts accounted for 60.5% of the interactions, followed by O···H (20.4%), C···H (10.7%), and N···H (6.5%). as-proceeding.com This detailed analysis of intermolecular forces is vital for understanding the solid-state properties of these compounds and for designing new materials with desired characteristics. tandfonline.comnih.gov

Table 4: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Pyrazole Derivatives

| Contact Type | 3,5,5-trimethyl-1-tosyl-4,5-dihydro-1H-pyrazole as-proceeding.com (%) | A bis-Pyrazole Derivative researchgate.net (%) | A tetrahydropyrazolo[1,2-a]pyrazole nih.gov (%) |

|---|---|---|---|

| H···H | 60.5 | 54.8–55.3 | 37.1 |

| O···H / H···O | 20.4 | 5.8–6.5 | 31.3 |

| C···H / H···C | 10.7 | 28.3–29.2 | 10.6 |

| N···H / H···N | 6.5 | 3.8–4.6 | - |

Elemental Analysis (CHNS)

Elemental analysis is a cornerstone technique for the characterization of newly synthesized chemical compounds. It provides the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample, which are then compared against the theoretically calculated values based on the proposed molecular formula. This comparison is crucial for verifying the purity and empirical formula of the synthesized derivatives of 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one.

In the study of pyrazolone derivatives, elemental analysis is routinely performed to confirm that the intended chemical transformation has occurred and that the final product is free from starting materials and significant impurities. The experimental results are generally considered acceptable if the found percentages are within ±0.4% of the calculated values.

For instance, the elemental analysis for a derivative, ethyl 2-(5-amino-1-benzenesulfonyl-3-oxo-2,3-dihydro-1H-pyrazol-2-yl)acetate, with a molecular formula of C₁₃H₁₅N₃O₅S, yielded results that closely matched the theoretical calculations. nih.gov The calculated percentages were C, 47.99%; H, 4.65%; N, 12.92%; and S, 9.85%. nih.gov The experimentally found values were C, 48.17%; H, 4.84%; N, 13.15%; and S, 9.67%, confirming the structure of the N-alkylated N-sulfonylpyrazole. nih.gov

Similarly, another related compound, Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate (C₁₃H₁₅N₃O₄S), was subjected to elemental analysis, which supported its proposed structure. researchgate.netiucr.org Studies on other pyrazolone derivatives also consistently use this method to validate their structures, demonstrating its fundamental importance in the synthetic and characterization workflow. nih.govresearchgate.net

The table below presents a compilation of elemental analysis data for several 5-aminopyrazol-3-one derivatives from various research studies.

| Compound Name | Molecular Formula | Element | Calculated (%) | Found (%) | Source |

|---|---|---|---|---|---|

| Ethyl 2-(5-amino-1-benzenesulfonyl-3-oxo-2,3-dihydro-1H-pyrazol-2-yl)acetate | C₁₃H₁₅N₃O₅S | C | 47.99 | 48.17 | nih.gov |

| H | 4.65 | 4.84 | |||

| N | 12.92 | 13.15 | |||

| S | 9.85 | 9.67 | |||

| 5-(4-Hydroxybenzylidene)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-methyl-3,5-dihydro-4H-pyrazol-4-one | C₁₉H₁₆N₄O₂ | C | 66.44 | - | nih.gov |

| H | 4.26 | - | |||

| N | 13.67 | - | |||

| 5-(4-Hydroxy-3-methoxybenzylidene)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-methyl-3,5-dihydro-4H-pyrazol-4-one | C₂₀H₁₈N₄O₃ | C | 64.09 | - | nih.gov |

| H | 4.48 | - | |||

| N | 12.46 | - | |||

| 3-Amino-5-imino-4-phenyl-4,5-dihydro-1H-pyrazole-1-carboxamide | C₁₀H₁₁N₅O | C | 55.54 | 55.55 | researchgate.net |

| H | 5.59 | 6.00 | |||

| N | 38.86 | 38.45 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy level (ground state) to a higher energy level (excited state). The specific wavelengths of light absorbed provide valuable information about the molecule's structure, particularly the nature of its chromophores and conjugated systems.

For 5-aminopyrazol-3-one derivatives, the UV-Vis spectrum is characterized by absorption bands that arise from π→π* and n→π* electronic transitions. researchgate.netuobaghdad.edu.iq

π→π Transitions:* These are typically high-energy transitions that occur in molecules containing double or triple bonds (π systems), such as the pyrazole ring and any attached aromatic substituents. They result in strong absorption bands, usually in the shorter wavelength region of the UV spectrum.

n→π Transitions:* These are lower-energy transitions involving the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen and oxygen atoms, to an anti-bonding π* orbital. These transitions are generally weaker than π→π* transitions and appear at longer wavelengths.

The preparation of silver nanoparticle complexes with pyrazolone derivatives has been confirmed through UV-Vis spectral analysis. nih.gov The spectra, typically recorded in a solvent like DMSO, provide evidence of the complex formation. nih.gov In pyrazolin-5-one derivatives, characteristic absorption bands have been identified, with one at a longer wavelength attributed to the n-π* transition and another at a shorter wavelength corresponding to the π-π* transition. uobaghdad.edu.iq Computational studies on 5-amino-pyrazole derivatives have corroborated experimental UV-Vis spectra, confirming the presence of both π→π* and n→π* transitions. researchgate.net

The position and intensity of these absorption maxima (λ_max) can be influenced by the solvent polarity and the nature of substituents on the pyrazole ring. Electron-donating or electron-withdrawing groups can alter the energy levels of the molecular orbitals, leading to a shift in the absorption bands to either shorter (hypsochromic or blue shift) or longer (bathochromic or red shift) wavelengths. This sensitivity makes UV-Vis spectroscopy a useful tool for probing the electronic structure of these heterocyclic compounds.

The table below summarizes the types of electronic transitions observed in pyrazolone derivatives.

| Compound Class | Electronic Transition | Typical Wavelength Region | Source |

|---|---|---|---|

| 5-Amino-pyrazole derivatives | π→π | Shorter Wavelength (High Energy) | researchgate.net |

| n→π | Longer Wavelength (Low Energy) | ||

| Pyrazolin-5-one derivatives | π→π | ~224 nm | uobaghdad.edu.iq |

| n→π | ~321 nm |

Chemical Reactivity and Derivatization Studies of 5 Amino 1 Ethyl 1,2 Dihydropyrazol 3 One

Reactivity of the Pyrazolone (B3327878) Ring System

Alkylation and acylation are fundamental reactions for modifying the pyrazolone core. The nitrogen atoms of the pyrazole (B372694) ring are common sites for alkylation. In the case of 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one, the N1 position is already substituted with an ethyl group, a modification typically achieved by reacting a precursor pyrazolone with an alkylating agent like an alkyl halide. The remaining N2 nitrogen is basic and can react with electrophiles.

Acylation reactions can also occur at the nitrogen centers, although the primary amino group is generally more reactive. Electrophilic substitution at the C4 position is a key synthetic route for constructing pyrazolone derivatives. This position is highly activated and can be targeted by various electrophiles under appropriate conditions.

The pyrazolone ring is susceptible to electrophilic substitution, particularly at the C4 position, which is activated by the adjacent amino and nitrogen groups.

Halogenation: Direct halogenation of 5-aminopyrazoles readily occurs at the C4 position. Reagents such as N-chlorosuccinimide in acetonitrile or elemental halogens in acetic acid can be used to introduce chlorine, bromine, or iodine onto the ring. If the C4 position is already occupied, halogenation may proceed under stronger conditions at other sites, but C4 is the primary point of electrophilic attack.

Sulfonation: While less specifically documented for this exact molecule, sulfonation is a classic electrophilic aromatic substitution reaction. Given the high reactivity of the C4 position towards electrophiles, it is the expected site for sulfonation upon treatment with reagents like fuming sulfuric acid.

The pyrazolone ring system can participate in nucleophilic reactions, primarily through the C4 position. The tautomeric equilibrium of pyrazol-5-ones allows the C4 position to act as a nucleophile, adding to various electrophilic acceptors. This reactivity is central to many asymmetric syntheses involving pyrazolone derivatives.

Direct nucleophilic aromatic substitution on the pyrazole ring is generally difficult unless the ring is activated by strong electron-withdrawing groups. For instance, studies on N-nitropyrazoles show that the nitro group can activate the ring sufficiently for nucleophilic attack by secondary amines. In the absence of such potent activating groups, nucleophilic substitution on the core ring of this compound is less common. However, functional groups attached to the ring can undergo nucleophilic substitution, such as the conversion of pyrazole carboxylic acid chlorides into esters or amides.

Oxidation: The pyrazolone ring, particularly when substituted with an amino group, can be sensitive to oxidation. Oxidation of pyrazoles can lead to various products, including hydroxylated derivatives like 4-hydroxypyrazole. Under certain aerobic conditions, pyrazol-5-ones can undergo oxidative homocoupling or hydroxylation. More aggressive oxidation can result in the opening of the pyrazolone ring. The presence of the amino group makes the molecule susceptible to oxidation, which can sometimes lead to the formation of colored dye products.

Reduction: The pyrazole ring itself is generally stable under catalytic and chemical reduction conditions. While the carbonyl group at the C3 position could theoretically be reduced, the aromaticity of the heterocyclic system provides significant stability. Reduction of substituted pyrazoles is possible but often requires specific conditions.

Transformations Involving the 5-Amino Group

The exocyclic 5-amino group is a key handle for the derivatization of this compound. As a primary amine, it behaves as a potent nucleophile, readily reacting with a wide range of electrophiles.

One of the most characteristic reactions of the 5-amino group is its condensation with carbonyl compounds (aldehydes and ketones) to form Schiff bases, also known as imines or azomethines. This reaction typically proceeds by refluxing the aminopyrazole with the corresponding aldehyde or ketone in a suitable solvent like ethanol. The resulting C=N double bond of the Schiff base is a versatile functional group for further chemical transformations. A wide variety of aromatic and heterocyclic aldehydes have been successfully condensed with aminopyrazoles to produce novel Schiff base derivatives.

| Reactant A (Aminopyrazole) | Reactant B (Aldehyde) | Reaction Conditions | Product (Schiff Base) | Reference |

|---|---|---|---|---|

| 5-aminopyrazoles | Aromatic aldehydes | Condensation | Schiff bases with a C=N link | |

| 5-amino-1-aryl-pyrazole | 1-aryl-5-chloro-1H-pyrazole-4-carbaldehyde | Ethanol, reflux | Double-pyrazole Schiff base | |

| 4-amino antipyrine (B355649) (related compound) | Substituted benzaldehydes | Not specified | (E)-4-((substituted-benzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one | |

| 5-amino-4-[hydrazinylidene]-pyrazol-3-one derivative | Various aldehydes | Not specified | Schiff bases of the aminopyrazolone |

Coupling Reactions (e.g., with Diazonium Salts)

The reaction of 5-aminopyrazoles with diazonium salts is a key method for synthesizing azo compounds. While direct studies on this compound are specific, the general reactivity of aminopyrazoles indicates that they readily undergo diazo-coupling reactions. For instance, the reaction between diazonium salts of anilines and various substrates can lead to the formation of 1,2-diaza-1,3-dienes through a mechanism involving a nucleophilic attack of a vinyl carbon towards the electrophilic diazonium salt, followed by decarboxylation. nih.gov In other cases, traditional diazo-coupling is observed, where the reaction is influenced by the steric hindrance of the aromatic ring. nih.gov Diazotization of 5-aminoimidazoles with sodium nitrite in aqueous mineral acids yields the corresponding 5-diazoimidazoles, while the reaction in concentrated tetrafluoroboric acid produces imidazolyl-5-diazonium salts. researchgate.net This highlights the versatility of amino-azole compounds in reactions with diazonium salts, suggesting that this compound would similarly react to form azo-coupled products or diazonium species depending on the reaction conditions.

Cyclization Reactions to Fused Heterocycles

5-Aminopyrazoles are extensively used as precursors for the synthesis of fused heterocyclic systems, particularly pyrazoloazines, due to the presence of multiple nucleophilic sites (5-NH2, 1-NH, and 4-CH). nih.gov These compounds undergo cyclization and cycloaddition reactions when treated with bielectrophiles, leading to the formation of six-membered rings fused to the pyrazole core. nih.gov

Pyrazolo[1,5-a]pyrimidines: This class of compounds is synthesized through the cyclocondensation of 5-aminopyrazoles with various reagents. Microwave-assisted cyclocondensation of β-enaminones with NH-5-aminopyrazoles is a regioselective, solvent-free, and catalyst-free method to produce 2,7-diarylsubstituted pyrazolo[1,5-a]pyrimidines in high yields. researchgate.net Another approach involves the reaction of 5-aminopyrazoles with (E)-3-(dimethylamino)-1-(heteroaryl)prop-2-en-1-one in aqueous ethanol at room temperature. researchgate.net The regioselectivity of these reactions is generally high, favoring the formation of pyrazolo[1,5-a]pyrimidines over other isomers, which is attributed to the higher nucleophilicity of the exocyclic primary amino group compared to the endocyclic amino group. researchgate.net Various synthetic strategies, including one-pot cyclization and multicomponent reactions, have been developed to enhance the efficiency and structural diversity of these compounds. nih.govias.ac.in

Pyrazolo[3,4-d]pyrimidines: These isomers of pyrazolo[1,5-a]pyrimidines are also synthesized from 5-aminopyrazole precursors. A one-flask synthetic method involves reacting 5-aminopyrazoles with N,N-substituted amides in the presence of PBr3, followed by heterocyclization with hexamethyldisilazane (B44280) to yield the corresponding pyrazolo[3,4-d]pyrimidines. researchgate.net These compounds can also be prepared by reacting 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol with various alkylating agents. nih.gov The pyrazolo[3,4-d]pyrimidine scaffold is present in numerous biologically active molecules and drugs. researchgate.net

Table 1: Selected Synthesis Methods for Pyrazoloazines from 5-Aminopyrazole Derivatives

| Fused Heterocycle | Reactants | Method | Key Features | Reference |

| Pyrazolo[1,5-a]pyrimidines | 5-Aminopyrazoles, β-enaminones | Microwave-assisted cyclocondensation | Regioselective, solvent- and catalyst-free, high yields (88-97%) | researchgate.net |

| Pyrazolo[1,5-a]pyrimidines | 5-Aminopyrazoles, (E)-3-(dimethylamino)-1-(heteroaryl)prop-2-en-1-one | Condensation in aqueous ethanol | Reaction at ambient temperature | researchgate.net |

| Pyrazolo[3,4-d]pyrimidines | 5-Aminopyrazoles, N,N-substituted amides, PBr3, Hexamethyldisilazane | One-flask synthesis | Involves Vilsmeier amidination and imination reactions | researchgate.net |

| Pyrazolo[3,4-d]pyrimidines | 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol, Alkylating agents | Alkylation | Synthesis of new derivatives in good yields | nih.gov |

Pyranopyrazoles represent another class of fused heterocycles synthesized from pyrazole derivatives. One-pot, multicomponent reactions are commonly employed for their synthesis. For example, a four-component reaction involving malononitrile (B47326), hydrazine (B178648), ethyl acetoacetate (B1235776), and various aldehydes can be conducted under solvent-free grinding conditions to produce pyranopyrazole heterocycles in good yields and short reaction times. researchgate.net Another method involves a one-pot, catalyst-free multicomponent reaction of a dihydrazino-thiadiazole with malononitrile, a substituted aldehyde, and ethyl acetoacetate. researchgate.net The synthesis often proceeds through a Knoevenagel condensation followed by a Michael addition and subsequent cyclization. researchgate.net

Table 2: Synthesis of Pyranopyrazole Derivatives

| Starting Materials | Reaction Type | Key Features | Resulting Compound | Reference |

| Malononitrile, hydrazine, ethyl acetoacetate, aldehydes | Four-component, solvent-free grinding | Environmentally benign, room temperature, good yields | Pyranopyrazole heterocycles | researchgate.net |

| Dihydrazino-thiadiazole, malononitrile, aldehyde, ethyl acetoacetate | One-pot, catalyst-free multicomponent reaction | Domino reaction | 2,5-di(pyrano[2,3-c]pyrazol-1-yl)-1,3,4-thiadiazole derivatives | researchgate.net |

| Ethyl acetoacetate, hydrazine derivatives | Condensation | General method for pyranopyrazole core | 3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one | nih.gov |

Functionalization at Other Ring Positions (e.g., C-4, N-1, N-2)

The functionalization of the pyrazole ring at positions other than the amino group allows for the introduction of diverse substituents, further expanding the chemical space of its derivatives.

N-1 and N-2 Positions: Alkylation at the nitrogen atoms of the pyrazole ring is a common functionalization strategy. For instance, the reaction of an N-sulfonylpyrazole with ethyl bromoacetate in the presence of potassium carbonate leads to N-alkylation as the predominant pathway, confirmed by crystal structure determination. nih.gov The synthesis of 4-mono- and 4,4-disubstituted 5-amino-2,4-dihydro-3H-pyrazol-3-ones can be achieved via a Pinner reaction strategy, where the regioselectivity of heterocyclization depends on the nature of the intermediate carboxyimidates. nih.gov

C-4 Position: The C-4 position of the pyrazole ring is also amenable to functionalization. In the synthesis of pyrazolo[3,4-d]pyrimidines, the reaction of 5-aminopyrazoles can involve the C-4 position in the cyclization process. researchgate.net

Regioselectivity and Stereochemistry in Derivatization

Regioselectivity is a critical aspect of the derivatization of 5-aminopyrazoles due to the multiple reactive sites.

In the synthesis of pyrazolo[1,5-a]pyrimidines from the reaction of 5-aminopyrazoles with β-dicarbonyl compounds, the reaction proceeds with high regioselectivity. nih.gov This is often attributed to the greater nucleophilicity of the exocyclic amino group (at C-5) compared to the endocyclic nitrogen (N-1). researchgate.net This preferential reactivity directs the initial attack and subsequent cyclization to form the pyrazolo[1,5-a]pyrimidine scaffold.

Theoretical studies using DFT methods have been employed to explain the regioselectivity of N-alkylation reactions, showing good compatibility between experimental and computational results. unesp.br

In cycloaddition reactions, such as the hetero-Diels–Alder reactions of thiochalcones, the stereochemistry of the products can be complex, often leading to mixtures of isomers. However, in some cases, high stereoselectivity is observed, leading to the formation of a single cycloadduct. mdpi.com The separation of these stereoisomers can sometimes lead to epimerization of one of the stereogenic centers. mdpi.com

Lack of Specific Research Data Precludes Article Generation

Following a comprehensive search of scientific literature, it has been determined that there is insufficient specific research data available to generate a thorough, informative, and scientifically accurate article on the computational chemistry and theoretical investigations of this compound that strictly adheres to the requested outline.

The user's instructions mandated a narrow focus, exclusively on the specified compound, and a strict adherence to a detailed outline covering Density Functional Theory (DFT) studies and Molecular Docking and Simulation Studies. While numerous studies have been published on the computational analysis of various pyrazole derivatives, the searches did not yield specific papers that have conducted and published the requested theoretical investigations—such as geometric optimization, vibrational frequencies, HOMO-LUMO analysis, molecular docking, or molecular dynamics simulations—for this compound itself.

To fulfill the request under these constraints would require either presenting data from related but different compounds, which would violate the "focusing solely" instruction, or generating speculative and unverified information. In the interest of maintaining scientific accuracy and adhering to the user's explicit instructions, the article cannot be generated at this time. Further computational research focused specifically on this compound is required before a detailed article on this topic can be written.

Computational Chemistry and Theoretical Investigations of 5 Amino 1 Ethyl 1,2 Dihydropyrazol 3 One

Structure-Activity Relationship (SAR) Studies based on Computational Models

Computational models are instrumental in elucidating the structure-activity relationships (SAR) of pyrazolone (B3327878) and aminopyrazole derivatives, providing insights that guide the design of new therapeutic agents. Although specific SAR studies for 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one are not extensively documented in publicly available literature, the principles and methodologies can be understood from studies on analogous compounds. These investigations typically involve techniques such as Quantitative Structure-Activity Relationship (QSAR), molecular docking, and pharmacophore modeling to identify the key structural features that influence biological activity.

For various pyrazole (B372694) derivatives, 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been employed to correlate the three-dimensional properties of the molecules with their biological activities. mdpi.com These models generate contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are critical for activity. For instance, in studies on pyrazole derivatives as kinase inhibitors, CoMFA and CoMSIA models have highlighted the importance of specific substitutions on the pyrazole ring for enhancing inhibitory potency. mdpi.com

Molecular docking studies are another cornerstone of computational SAR. These simulations predict the preferred orientation of a ligand when bound to a receptor, allowing researchers to understand the binding interactions at a molecular level. For pyrazolone derivatives, docking studies have been used to explore their binding modes with various enzymes, such as α-glucosidase and SARS-CoV-2 Mpro. nih.govtandfonline.com These studies often reveal crucial hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-receptor complex, thereby explaining the observed activity. The insights gained from such analyses are pivotal for designing derivatives with improved binding affinity and selectivity. nih.gov

In silico pharmacokinetic and drug-likeness predictions are also integral to modern SAR studies. nih.gov Computational tools are used to predict properties like absorption, distribution, metabolism, and excretion (ADME), as well as potential toxicity. For aminopyrazole derivatives, these predictions help in the early identification of candidates with favorable drug-like properties, guiding the synthetic efforts towards compounds with a higher probability of success in later stages of drug development. nih.gov

The following table illustrates the types of computational models used in SAR studies of pyrazole and pyrazolone derivatives and the insights they provide:

| Computational Model | Application in SAR | Insights Gained |

| 3D-QSAR (CoMFA/CoMSIA) | Correlating 3D molecular properties with biological activity. mdpi.com | Identification of key steric and electronic features for optimal activity. mdpi.com |

| Molecular Docking | Predicting ligand-receptor binding modes. nih.govtandfonline.com | Understanding crucial interactions for binding affinity and selectivity. nih.gov |

| Pharmacophore Modeling | Identifying essential features for biological activity. | Guiding the design of new compounds with desired activity. |

| In Silico ADMET Prediction | Predicting pharmacokinetic and toxicity profiles. nih.gov | Early assessment of drug-likeness and potential liabilities. nih.gov |

Theoretical Prediction of Chemical Behavior and Reactivity

Theoretical predictions of chemical behavior and reactivity for compounds like this compound are primarily based on quantum chemical calculations, such as Density Functional Theory (DFT). These methods provide detailed information about the electronic structure, molecular geometry, and reactivity of molecules.

DFT calculations are widely used to determine various molecular properties and reactivity descriptors for pyrazole and pyrazolone derivatives. nih.govresearchgate.net These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and Molecular Electrostatic Potential (MEP) maps. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO gap is an indicator of chemical reactivity and stability. researchgate.net For aminopolynitropyrazoles, DFT studies have been used to explore their geometric and electronic structures, as well as their thermodynamic properties. nih.gov

MEP maps are particularly useful for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net The MEP surface visualizes the electrostatic potential, with different colors representing regions of varying electron density. This allows for the identification of electron-rich areas that are susceptible to electrophilic attack and electron-deficient areas that are prone to nucleophilic attack.

Molecular dynamics (MD) simulations provide further insights into the dynamic behavior of molecules over time. researchgate.net For pyrazolone derivatives, MD simulations have been used to study their conformational flexibility and their interactions with solvent molecules or biological receptors. researchgate.net These simulations can help in understanding the stability of different conformations and the dynamic nature of ligand-receptor interactions, which is crucial for a comprehensive understanding of their chemical and biological behavior.

The table below summarizes key theoretical parameters and their significance in predicting the chemical behavior of pyrazolone derivatives:

| Theoretical Parameter | Method of Calculation | Significance in Predicting Chemical Behavior |

| HOMO-LUMO Energy Gap | DFT | Indicator of chemical reactivity and kinetic stability. researchgate.net |

| Molecular Electrostatic Potential (MEP) | DFT | Predicts sites for electrophilic and nucleophilic attack. researchgate.net |

| Net Atomic Charges | DFT | Provides information on the distribution of charge within the molecule. |

| Bond Lengths and Angles | DFT, X-ray Diffraction | Defines the molecular geometry and steric properties. tandfonline.com |

| Solvation Energy | SMD Model | Predicts the solubility and behavior in different solvents. researchgate.net |

Molecular Interactions and Mechanistic Studies Excluding Clinical Human Trials

In Vitro Biological Target Interaction Research

In vitro studies are fundamental in elucidating the biological activity of a compound by observing its effects in a controlled environment outside of a living organism.

The pyrazolone (B3327878) scaffold is a core component of various molecules designed as enzyme inhibitors. While direct studies on 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one are not extensively documented in publicly available research, the inhibitory activities of analogous compounds provide significant insights.

Derivatives of pyrazolone have been investigated for their potential to inhibit protein kinases, which are crucial regulators of cellular processes. For instance, a series of 5-amino-4-(1H-benzoimidazol-2-yl)-phenyl-1,2-dihydro-pyrrol-3-ones were synthesized and evaluated for their inhibitory effect on Fibroblast Growth Factor Receptor 1 (FGFR1), a key player in cell proliferation and differentiation. The most potent compounds in this series demonstrated IC50 values of 0.32 μM and 0.63 μM, indicating significant inhibitory activity. ej-chem.org

Furthermore, the pyrazolone structure is a key feature in inhibitors of Janus kinases (JAKs), which are implicated in inflammatory diseases. nih.govacs.org A study focused on pyrazolone-derived inhibitors for JAK2 and JAK3 identified compounds with potent inhibitory activity in the low nanomolar range. acs.org

The inhibitory potential of pyrazolone derivatives also extends to metabolic enzymes like α-amylase. While research on the specific title compound is limited, related heterocyclic compounds are known to be investigated for their α-amylase inhibitory effects as a strategy for managing diabetes. rsc.org

N-formyl peptide receptors (FPRs) are involved in the inflammatory response, making them an attractive target for therapeutic intervention. A study on new pyrazole (B372694) and pyrazolone derivatives identified them as potential FPR agonists. nih.gov This research highlights the potential for the pyrazolone scaffold to be tailored for interaction with specific receptor types.

Scaffold-Based Drug Design Principles (Academic Perspective)

The this compound scaffold serves as a valuable starting point for medicinal chemists in the design of novel therapeutic agents.

Bioisosteric replacement is a strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to improve the compound's biological activity, selectivity, or pharmacokinetic properties. The pyrazole ring itself can be considered a bioisostere of other five-membered heterocycles like thiazoles, triazoles, and imidazoles. acs.org

In the context of the pyrazolone scaffold, modifications can be made to optimize its properties. For example, pyrazoles have been investigated as non-classical bioisosteres for amides in the development of prolylcarboxypeptidase (PrCP) inhibitors. lookchem.com This demonstrates the versatility of the pyrazole core in mimicking other functional groups to achieve desired biological effects. Structure-activity relationship (SAR) studies on pyrazolone derivatives often involve modifying substituents at various positions of the ring to enhance potency and selectivity.

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. This model can then be used to screen virtual libraries of compounds to find new potential drugs.

For pyrazolone-based compounds, pharmacophore models have been successfully employed to identify novel inhibitors of Janus kinases (JAKs). nih.govacs.org In one such study, a pharmacophore model was built based on the known JAK inhibitor tofacitinib. This model was then used to screen a library of synthesized pyrazolone derivatives, leading to the identification of potent dual inhibitors of JAK2 and JAK3. nih.govacs.org The key features of the pharmacophore typically include hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions, which guide the design of new ligands with improved binding affinity and selectivity. nih.govacs.org

Diversity-Oriented Synthesis for Target Exploration

Diversity-oriented synthesis (DOS) is a powerful strategy employed in medicinal chemistry to generate collections of structurally diverse small molecules. Unlike target-oriented synthesis, which focuses on creating a specific compound for a known biological target, DOS aims to explore vast regions of chemical space to identify novel molecular frameworks that can interact with a variety of biological targets. The core principle of DOS is to efficiently create molecular complexity and diversity from simple, common starting materials through a series of branching reaction pathways.

The 5-aminopyrazolone scaffold, including derivatives like this compound, is a highly valuable starting point for diversity-oriented synthesis. This is due to the presence of multiple reactive sites within the molecule—specifically the nucleophilic amino group, the active methylene (B1212753) group at the C4 position, and the nitrogen atoms within the pyrazole ring. These sites allow for a wide range of chemical transformations, enabling the generation of large and diverse libraries of compounds. A particularly effective approach for leveraging the 5-aminopyrazolone core in DOS is through multicomponent reactions, which allow for the rapid assembly of complex molecular architectures in a single step.

A prominent example of a DOS strategy beginning with 5-aminopyrazoles is the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines. These bicyclic structures are of significant interest in drug discovery as they are structurally analogous to purines and have been shown to interact with a variety of enzymes and receptors.

One notable study developed a one-flask synthesis method to create a diverse library of pyrazolo[3,4-d]pyrimidines from various 5-aminopyrazole precursors. nih.gov In this process, the 5-aminopyrazole is first reacted with an N,N-substituted amide in the presence of phosphorus tribromide (PBr3) to form a Vilsmeier amidine intermediate. Subsequently, the addition of hexamethyldisilazane (B44280) facilitates the intramolecular cyclization to yield the final pyrazolo[3,4-d]pyrimidine product. nih.gov This method has been successfully applied to a range of substituted 5-aminopyrazoles to generate a library of compounds with varying substituents at the C3 position of the pyrazole ring, demonstrating the effectiveness of this diversity-oriented approach. nih.gov

The detailed findings from this research, showcasing the diversity of the synthesized pyrazolo[3,4-d]pyrimidine library, are presented in the table below. nih.gov

| Product | R1 | R2 | Yield (%) |

|---|---|---|---|

| 3j | Phenyl | Methyl | 85 |

| 3k | Phenyl | t-Butyl | 79 |

| 3l | Phenyl | p-Me-Ph | 88 |

| 3m | Phenyl | p-Cl-Ph | 91 |

| 3n | Phenyl | p-OMe-Ph | 86 |

This research exemplifies how a core structure, in this case, a 5-aminopyrazole, can be systematically modified through a diversity-oriented synthesis strategy to produce a library of more complex molecules. Each compound in the library, with its unique substitution pattern, presents a distinct three-dimensional shape and electronic profile, making such libraries invaluable for screening against a wide array of biological targets to discover new therapeutic agents.

Non Pharmacological Applications and Material Science

Applications in Coordination Chemistry and Metal Complexation

Derivatives of 5-aminopyrazol-3-one are recognized for their potential as ligands in coordination chemistry. The presence of multiple nitrogen and oxygen atoms allows these molecules to act as effective chelating agents, forming stable complexes with various metal ions. The specific structure of 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one, featuring an amino group and a carbonyl group, makes it a candidate for forming coordination compounds. Schiff base compounds derived from related pyrazolone (B3327878) structures, for instance, play a significant role in the development of coordination chemistry, contributing to areas like catalysis and the formation of specific molecular architectures. sigmaaldrich.comnih.gov The study of such metal complexes is a continuing area of research, exploring their unique electronic and structural properties.

Material Science Applications

The unique chemical structure of pyrazolone derivatives has led to their investigation in various fields of material science.

Luminescent and Fluorescent Agents

While specific studies on the luminescent properties of this compound are not extensively documented, the broader class of pyrazolone derivatives has been explored for these applications. For example, Schiff bases derived from 4-aminoantipyrine, a related pyrazolone, have been utilized as fluorescent sensors for metal ions like Al(III). nih.gov The inherent conjugated system in the pyrazolone ring is often a key feature for inducing fluorescence, a property that can be tuned by chemical modification.

Solvatochromic and Electroluminescence Properties

The potential for solvatochromism, where a substance changes color with the polarity of the solvent, is an area of interest for pyrazolone-based compounds. This property is tied to changes in the electronic ground and excited states of the molecule influenced by the surrounding medium. While detailed solvatochromic studies on this compound are limited, related heterocyclic compounds are known to exhibit these characteristics.

Semiconductors and Organic Light-Emitting Diodes (OLEDs)

The application of heterocyclic compounds in organic electronics is a rapidly growing field. Derivatives of pyrazole (B372694) and other nitrogen-containing heterocycles are investigated for their potential use as materials in semiconductors and as emissive layers in Organic Light-Emitting Diodes (OLEDs). For instance, certain 5-amino-1,2,3-triazole derivatives have been studied for their potential application in OLED devices. sigmaaldrich.com The electronic properties of the pyrazolone core in this compound suggest it could be a building block for materials with semiconducting properties.

Liquid Crystal Research

The structural rigidity and potential for forming intermolecular interactions make pyrazole derivatives candidates for inclusion in liquid crystal research. The specific molecular geometry required for liquid crystalline phases can potentially be achieved by modifying the pyrazolone scaffold.

Role as Catalysts and Reagents in Organic Transformations

Aminopyrazole derivatives are valuable reagents in organic synthesis. They serve as precursors for the construction of more complex heterocyclic systems. Various synthetic protocols have been developed for the efficient, catalyst-free, one-pot synthesis of 5-aminopyrazole derivatives, highlighting their importance as building blocks in synthetic chemistry. nih.gov These methods often involve multicomponent reactions, which are valued for their efficiency and atom economy.

Industrial Applications

Pyrazolone derivatives are significant intermediates and functional molecules in various industrial processes, most notably in the production of colorants and as anti-corrosion agents.

The core structure of pyrazolone is a versatile scaffold for creating vibrant azo dyes. These dyes are synthesized through a diazo coupling reaction where a diazonium salt reacts with the pyrazolone derivative. The resulting compounds are widely used in the textile and printing industries due to their brilliant colors and good fastness properties. Pyrazolone-based azo dyes can produce a range of colors, including yellows, oranges, and reds. The specific shade and properties of the dye can be fine-tuned by modifying the substituents on the pyrazolone ring and the aromatic amine used to generate the diazonium salt.

In addition to dyes, pyrazolone derivatives are utilized as pigments in paints, inks, and plastics. Their chemical stability and resistance to degradation from light and heat make them suitable for applications requiring long-lasting color.

Another important industrial application of pyrazolone derivatives is in the formulation of corrosion inhibitors for various metals and alloys. These compounds are effective in protecting metallic surfaces from degradation in aggressive environments, such as acidic solutions. Their inhibitory action is attributed to their ability to adsorb onto the metal surface, forming a protective layer that hinders the corrosion process. The presence of heteroatoms like nitrogen and oxygen in the pyrazolone ring facilitates this adsorption.

Corrosion Inhibition Mechanisms and Studies

The effectiveness of pyrazole and its derivatives as corrosion inhibitors stems from their molecular structure, which includes nitrogen heteroatoms with lone pairs of electrons and the potential for a planar orientation. These features facilitate the adsorption of the molecules onto metal surfaces. The inhibition mechanism can occur through either physisorption, chemisorption, or a combination of both.

Physisorption involves the electrostatic interaction between the charged metal surface and the charged inhibitor molecule. Chemisorption, a stronger form of adsorption, involves the formation of a coordinate bond between the lone pair of electrons on the nitrogen atoms of the pyrazole ring and the vacant d-orbitals of the metal atoms. This forms a protective film that isolates the metal from the corrosive environment.

Numerous studies have demonstrated the efficacy of pyrazole derivatives in preventing the corrosion of mild steel, carbon steel, and other alloys in acidic media like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄). Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are commonly employed to evaluate the inhibition efficiency of these compounds. Weight loss measurements also provide valuable data on their protective capabilities.

Research indicates that the inhibition efficiency of pyrazole derivatives is dependent on factors such as the concentration of the inhibitor, the temperature, and the nature of the corrosive medium. The presence of certain substituent groups on the pyrazole ring can also enhance their inhibitory performance.

Supramolecular Chemistry and Host-Guest Interactions

The field of supramolecular chemistry explores the non-covalent interactions between molecules. Pyrazolone derivatives have emerged as interesting building blocks in the design of host-guest systems due to their ability to form hydrogen bonds and participate in π-π stacking interactions. These interactions allow them to selectively bind with other molecules or ions.

While specific studies focusing on this compound in supramolecular chemistry are not widely available, the general class of pyrazolones has been incorporated into larger molecular architectures, such as cryptands, to create photoresponsive host-guest systems. In such systems, the binding and release of a guest molecule can be controlled by light, which isomerizes a photoactive component of the host molecule, thereby altering its shape and binding affinity.

Sensors and Detection Technologies

The ability of pyrazolone derivatives to interact with specific ions and molecules has led to their use in the development of chemical sensors. These sensors can detect the presence and concentration of various analytes, including metal ions and changes in pH.

Pyrazolone-based chemosensors for metal ion detection are designed to exhibit a change in their optical or electrochemical properties upon binding with a target ion. For instance, a coumarin-pyrazolone derivative has been synthesized that acts as a fluorescent probe for the selective detection of chromium(III) ions. The binding of the Cr³⁺ ion to the probe results in a quenching of its fluorescence, allowing for sensitive and selective detection.

Furthermore, pyrazolone derivatives have been investigated as pH-sensitive probes. Changes in the acidity or basicity of a solution can lead to the protonation or deprotonation of the pyrazolone molecule, resulting in a measurable change in its absorption or fluorescence spectrum. This property makes them useful for monitoring pH in various chemical and biological systems.

Agrochemical and Agricultural Applications

Pyrazolone derivatives have shown significant potential in the agricultural sector, primarily as herbicides. These compounds can interfere with essential biological processes in weeds, leading to their growth inhibition and eventual death.

The herbicidal activity of pyrazolone derivatives is often attributed to their ability to inhibit specific enzymes in plants. For example, some pyrazole derivatives are known to inhibit 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme crucial for the biosynthesis of plastoquinone (B1678516) and tocopherol. Inhibition of HPPD leads to a bleaching of the plant tissues and ultimately, its demise.

Researchers have synthesized and screened numerous pyrazolone analogs to identify compounds with high herbicidal efficacy and selectivity. The following table summarizes the herbicidal activity of some pyrazolone derivatives against various weed species.

| Compound ID | Weed Species | Inhibition (%) | Reference |

| 6l | Brassica campestris | 100 | |

| 3-1 | Echinochloa crusgalli | - | |

| 3-7 | Dactylis glomerata | - | |

| A1 | Chenopodium serotinum | Excellent | |

| A17 | Stellaria media | Excellent | |

| A25 | Brassica juncea | Excellent |

Note: The table presents a selection of data from the cited literature. "-" indicates that a specific numerical inhibition percentage was not provided in the abstract, but the compound was reported to have good herbicidal activity.

The development of pyrazolone-based herbicides is an active area of research, with a focus on creating compounds that are effective at low application rates and have a favorable environmental profile.

Analytical Methodologies for 5 Amino 1 Ethyl 1,2 Dihydropyrazol 3 One and Its Derivatives

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental for the separation and quantification of 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one and its derivatives from complex mixtures, such as reaction media or biological matrices. These methods leverage the differential partitioning of analytes between a stationary phase and a mobile phase to achieve separation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of pyrazole (B372694) derivatives. Reversed-phase HPLC (RP-HPLC) is particularly suitable for these compounds due to their polarity.

A typical RP-HPLC method for a pyrazoline derivative might employ a C18 column with an isocratic mobile phase consisting of a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an acidic aqueous buffer (such as trifluoroacetic acid in water). The separation is based on the hydrophobic interactions between the analytes and the nonpolar stationary phase. Detection is commonly performed using a UV/Visible detector at a wavelength where the compound exhibits maximum absorbance, for instance, 206 nm. The retention time, under optimized conditions, allows for the identification and quantification of the target compound. For example, a synthesized pyrazoline derivative was analyzed with a retention time of 5.6 minutes, demonstrating good peak symmetry and resolution. ijcpa.in

Method development in HPLC involves optimizing parameters such as mobile phase composition, flow rate, and column temperature to achieve the desired separation efficiency. Pre-column derivatization can also be employed to enhance the chromatographic properties or detectability of the analytes. researchgate.net

Table 1: Illustrative HPLC Method Parameters for a Pyrazoline Derivative

| Parameter | Condition |

| Column | C18 |

| Mobile Phase | Methanol and Trifluoroacetic Acid |

| Elution Mode | Isocratic |

| Flow Rate | 1.0 mL/min |

| Detection | UV/Visible at 206 nm |

| Injection Volume | 5.0 µL |

| Retention Time | 5.6 min |

This table is based on data for a pyrazoline derivative and serves as an example of a typical HPLC method. ijcpa.in

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For pyrazole derivatives, GC-MS provides both separation and structural information, making it invaluable for identification and purity assessment.

In GC-MS, the sample is first vaporized and separated based on its boiling point and affinity for the stationary phase in the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a fingerprint of the molecule, allows for its identification. The fragmentation pattern of substituted pyrazoles can be complex, but systematic studies help in the characterization of these compounds. researchgate.net For instance, the mass spectrum of a pyrazole derivative might show a stable molecular ion, which is crucial for determining the molecular weight. researchgate.net

The choice of the stationary phase and the temperature program are critical parameters in developing a robust GC-MS method. For complex samples, a programmed temperature ramp is often used to ensure the efficient elution of all components.

Table 2: Example of GC-MS Fragmentation Data for a Pyrazole Derivative

| Ion Type | m/z Value |

| Molecular Ion [M]+• | Varies with substituents |

| Fragment Ion | m/z 81 (for some pyrazoles) |

| Fragment Ion | m/z 67 |

| Fragment Ion | m/z 41 |

| Fragment Ion | m/z 40 |

This table illustrates common fragmentation patterns observed in the mass spectra of pyrazole derivatives. researchgate.net

Spectroscopic Methods for Quantitative Analysis

Spectroscopic methods are essential for the quantitative analysis and structural elucidation of this compound and its derivatives. These techniques rely on the interaction of electromagnetic radiation with the molecule.

UV-Visible Spectroscopy: This technique is often used for quantitative analysis due to its simplicity and sensitivity. The concentration of a compound in a solution can be determined by measuring its absorbance at a specific wavelength and applying the Beer-Lambert law. Electronic spectra of new pyrazole compounds recorded in an ethanolic solution showed characteristic absorption values in the range of 246–300 nm. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is primarily used for the identification of functional groups within a molecule. The molecular structure of newly synthesized pyrazole derivatives has been confirmed by IR spectra, which show characteristic absorption bands for different functional groups. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy (¹H NMR and ¹³C NMR) provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each nucleus. The structures of new halogenoaminopyrazole compounds have been confirmed by NMR spectroscopy. nih.gov

Method Validation and Development for Research Purity and Yield

The validation of analytical methods is crucial to ensure their reliability, accuracy, and precision for determining the purity and yield of synthesized compounds like this compound.

Method validation involves assessing several parameters, including: